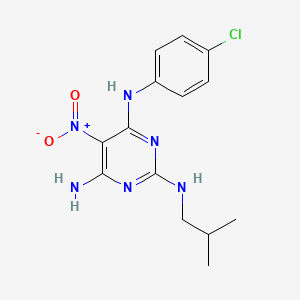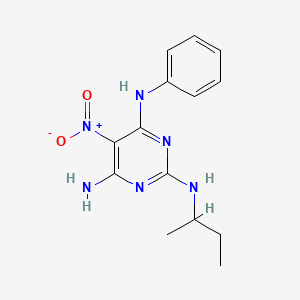
N~2~-(butan-2-yl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a butan-2-yl group, a nitro group, and a phenyl group attached to a pyrimidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Butan-2-yl Group: The butan-2-yl group is attached through an alkylation reaction using butan-2-yl bromide in the presence of a strong base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction using phenylamine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions where the butan-2-yl group is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The phenyl group can be substituted with other aromatic groups through electrophilic aromatic substitution reactions using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Bromine, chlorine, iron(III) chloride.
Major Products Formed
Reduction: Formation of N2-(BUTAN-2-YL)-5-AMINO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE.
Oxidation: Formation of N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRICARBOXYLIC ACID.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N2-(BUTAN-2-YL)-5-AMINO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with an amino group instead of a nitro group.
N2-(BUTAN-2-YL)-5-NITRO-N4-(4-METHOXYPHENYL)PYRIMIDINE-2,4,6-TRIAMINE: Similar structure but with a methoxy-substituted phenyl group.
Uniqueness
N2-(BUTAN-2-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of both a nitro group and a butan-2-yl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N6O2 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-N-butan-2-yl-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H18N6O2/c1-3-9(2)16-14-18-12(15)11(20(21)22)13(19-14)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H4,15,16,17,18,19) |
InChI Key |
YPMVOHBDNAVBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-([1,4'-bipiperidin]-1'-yl)-4-oxobutyl)-7-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11261848.png)
![1-(4-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261853.png)
![3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B11261859.png)
![3-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261865.png)
![3-[4-(4-Tert-butylbenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261867.png)
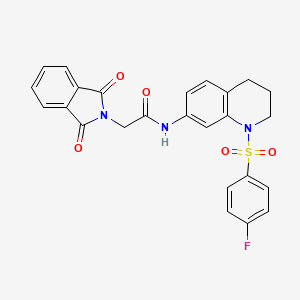
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11261876.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11261884.png)
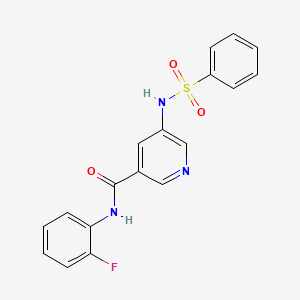
![3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261890.png)
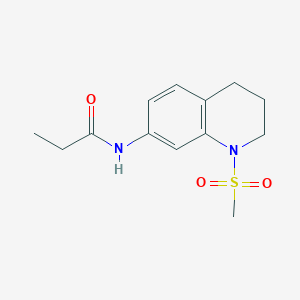
![1,3-bis(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261904.png)
![8-({[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-ethyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11261911.png)
